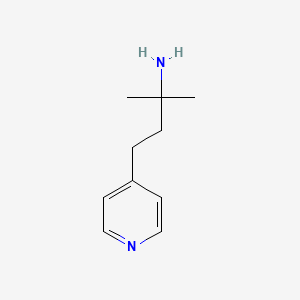

2-Methyl-4-(pyridin-4-yl)butan-2-amine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-methyl-4-pyridin-4-ylbutan-2-amine |

InChI |

InChI=1S/C10H16N2/c1-10(2,11)6-3-9-4-7-12-8-5-9/h4-5,7-8H,3,6,11H2,1-2H3 |

InChI Key |

NZZWBPHFEWJOAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has been widely employed for constructing C–N bonds in aryl- and heteroaryl-amine systems. For 2-methyl-4-(pyridin-4-yl)butan-2-amine, this method could involve coupling a brominated pyridine precursor with a preformed tert-butylamine derivative. For example, 4-bromopyridine might react with 2-methylbutan-2-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., Xantphos).

Key Reaction Parameters

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene, 110°C, 24 h

However, challenges arise due to the steric bulk of the tert-butyl group, which may hinder oxidative addition or transmetallation steps. Modulating ligand steric properties or employing high-pressure conditions could improve efficiency.

Base-Promoted Cyclization Strategies

Cascade Cyclization of N-Propargylic β-Enaminones

A metal-free route reported by Li et al. (2024) enables the synthesis of 2-aminopyridines via base-promoted cyclization of N-propargylic β-enaminones (Scheme 1). For this compound, this approach would require:

-

Synthesis of N-Propargylic β-Enaminone Precursor : Condensation of a pyridin-4-yl acetylene with a β-ketoester.

-

Cyclization : Treatment with NaOH in DMSO at room temperature induces 7-exo-dig cyclization to form a 1,4-oxazepine intermediate.

-

Nucleophilic Addition : Reaction with formamide derivatives followed by deformylation yields the 2-aminopyridine core.

Optimized Conditions

This method avoids transition metals, making it advantageous for biomedical applications. However, regioselectivity in pyridine substitution must be carefully controlled.

Reductive Amination Pathways

Ketone-Amine Condensation

Reductive amination of 4-(pyridin-4-yl)butan-2-one with methylamine offers a straightforward route. The ketone reacts with methylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form the tertiary amine:

Reaction Parameters

Challenges include over-alkylation and purification difficulties due to polar byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-4-(pyridin-4-yl)butan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Pyridine vs. Pyrrolidine Substituents : The pyridin-4-yl group (aromatic, π-π stacking capability) contrasts with the pyrrolidin-1-yl group (aliphatic, conformational flexibility), affecting solubility and target binding .

Aromatic vs. Aliphatic Moieties : The 4-methylphenyl derivative () exhibits higher lipophilicity (C₁₂H₁₉N) compared to the pyridine analog, which may influence membrane permeability .

Synthetic Accessibility : Benzimidazole-containing analogs () achieve 85% yields under optimized conditions, suggesting that similar strategies (e.g., refluxing with diamines) could be explored for the target compound .

Pharmacological and Functional Insights

While direct data for this compound are lacking, highlights the importance of pyridine derivatives in drug discovery, particularly in modulating enzyme activity or receptor binding . For example:

- Pyridine-containing compounds often exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced susceptibility to oxidative degradation.

- The 4-methylphenyl derivative () may prioritize hydrophobic interactions in target binding, whereas the pyridine analog could engage in dipole-dipole interactions or act as a hydrogen-bond acceptor.

Notes

Data Limitations : Critical parameters such as melting/boiling points, solubility, and biological activity for this compound are unavailable in the provided evidence. Experimental validation is required.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-4-(pyridin-4-yl)butan-2-amine in a laboratory setting?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor nitro or unsaturated intermediates. For example, ruthenium-catalyzed hydrogenation of 2-methyl-4-(3-nitrophenyl)-3-buten-2-ol yields this compound derivatives with optimized reaction conditions (e.g., 45% yield for unsaturated intermediates). Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE including P95 respirators, nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Conduct experiments in a fume hood to minimize airborne exposure .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Stability data indicate no decomposition under recommended conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm proton environments and carbon backbone. For example, pyridine ring protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and stereochemistry. Recent updates to SHELXL improve handling of disordered moieties in heterocyclic amines .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 164.10 for related pyridine derivatives) .

Advanced Research Questions

Q. How can computational methods aid in resolving structural ambiguities of this compound observed in experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and optimize geometry, which can resolve discrepancies in spectroscopic or crystallographic data. For example, molecular docking studies explain steric effects influencing pyridine ring orientation in zirconium sulfophenylphosphonate matrices . Refinement software like SHELXL integrates experimental data with computational models to address crystallographic disorder .

Q. What strategies are employed to address contradictions in biological activity data of this compound across different studies?

- Methodological Answer :

- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to verify IC values.

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers. For example, fluorinated pyridine analogs show variable bioactivity due to substituent positioning .

- Control Experiments : Use known inhibitors/agonists to validate assay specificity (e.g., kinase inhibition assays) .

Q. How can researchers optimize the catalytic hydrogenation step in the synthesis of this compound to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru, Pd/C) to enhance nitro-group reduction efficiency. Ruthenium catalysts improve selectivity for unsaturated intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to non-polar alternatives.

- Pressure/Temperature Control : Higher H pressure (3–5 atm) and moderate temperatures (50–70°C) reduce byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.